molecular formula C11H15NO2 B3222515 (3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid CAS No. 1213520-23-0

(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid

Cat. No. B3222515
CAS RN: 1213520-23-0
M. Wt: 193.24
InChI Key: OMZFHHOURLYJMF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid, also known as AMPA, is a non-selective ionotropic glutamate receptor agonist. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of glutamate receptors and their role in various physiological and pathological processes.

Scientific Research Applications

(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid has been widely used in scientific research to study the mechanisms of action of glutamate receptors. It has been used to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. This compound has also been used to study the effects of glutamate receptor activation on neuronal survival and death.

Mechanism of Action

(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid acts as an agonist of ionotropic glutamate receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system. When this compound binds to the receptor, it causes the influx of cations, such as sodium and calcium, into the cell, leading to depolarization and the generation of an action potential.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as acetylcholine, dopamine, and norepinephrine. It has also been shown to increase the activity of enzymes involved in energy metabolism, such as creatine kinase and pyruvate dehydrogenase. In addition, this compound has been shown to modulate the activity of ion channels and transporters, such as the GABA transporter and the potassium channel.

Advantages and Limitations for Lab Experiments

(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid has several advantages for lab experiments. It is a highly potent and selective agonist of ionotropic glutamate receptors, which makes it an ideal tool for studying the mechanisms of action of these receptors. It is also relatively stable and easy to handle, which makes it convenient for use in experiments. However, there are also some limitations to the use of this compound in lab experiments. It is known to have a short half-life in vivo, which limits its usefulness for studying long-term effects. In addition, its non-selective nature can make it difficult to interpret results, as it can activate multiple types of glutamate receptors.

Future Directions

There are several future directions for research on (3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid. One area of interest is the development of more selective agonists of specific types of glutamate receptors, which would allow for more precise investigation of their roles in physiological and pathological processes. Another area of interest is the use of this compound in the development of new treatments for neurological and psychiatric disorders, such as Alzheimer's disease and depression. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on neuronal function and survival.

properties

IUPAC Name

(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZFHHOURLYJMF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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